molecular formula C13H10N2S B166697 3-amino-10H-acridine-9-thione CAS No. 129821-08-5

3-amino-10H-acridine-9-thione

Cat. No. B166697
M. Wt: 226.3 g/mol
InChI Key: LHMSGVQQFOFVAP-UHFFFAOYSA-N
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Description

3-amino-10H-acridine-9-thione is a compound with the molecular formula C13H10N2S . It is a derivative of acridine , a class of compounds that have been found in natural plants and marine organisms .


Synthesis Analysis

Acridine derivatives, including 3-amino-10H-acridine-9-thione, have been synthesized through various routes . The synthesis of these compounds often involves the attachment of different functional groups to the acridine core .


Molecular Structure Analysis

The molecular structure of 3-amino-10H-acridine-9-thione consists of an acridine core with an amino group at the 3-position and a thione group at the 9-position .


Physical And Chemical Properties Analysis

3-amino-10H-acridine-9-thione has a molecular weight of 226.30 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 70.1 Ų .

Scientific Research Applications

Tautomerism and Structural Studies

  • Thione-Thiol Tautomerism : A study by Karpenko et al. (2018) investigated the thione-thiol equilibrium of 1,3,4-oxadiazol2-thione with acridine 9(10H)-one, showing the prevalence of the thione form and establishing reaction centers (Karpenko, Omelyanchik, & Panasenko, 2018).
  • Chemical Shifts and Tautomerism : Avellaneda et al. (2002) provided insights into hydrogen bond and amino-imino tautomerism in acridin-9(10H)-ones, with detailed NMR analysis (Avellaneda, Robin, Faure, Périchaud, & Galy, 2002).

Biological and Medical Applications

  • Inhibition of Trypanosoma cruzi Trypanothione Reductase : Bonse et al. (1999) explored 9-amino and 9-thioacridines as inhibitors of trypanothione reductase in Trypanosoma cruzi, a causative agent of Chagas' disease (Bonse, Santelli-Rouvier, Barbe, & Krauth-Siegel, 1999).
  • Anticancer Activity : Arya et al. (2015) studied 9-amino acridine derivatives for their anticancer activity against various human cancer cell lines, finding certain compounds with significant inhibitory effects (Arya, Kumar, Kumar, Roy, & Sondhi, 2015).

Chemical Reactivity and Synthesis

  • Photosensitized Desulfurization : Suzuki et al. (1982) researched the photosensitized oxygenation of acridine derivatives, converting thiones to ketones and observing chemiluminescence (Suzuki, Sano, Wakatsuki, Tani, & Izawa, 1982).

Nucleic Acid Interactions and Drug Development

  • RNA Polymerase Inhibition : Nicholson and Peacocke (1966) demonstrated the inhibition of DNA-primed RNA polymerase by aminoacridines, with implications for understanding their mechanism of action in biological systems (Nicholson & Peacocke, 1966).
  • Oligonucleotide Binding : Asseline et al. (1985) studied oligothymidylates covalently linked to acridine, revealing insights into DNA binding and stability influenced by acridine derivatives (Asseline, Nguyen, & Hélène, 1985).

properties

IUPAC Name

3-amino-10H-acridine-9-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMSGVQQFOFVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394371
Record name 3-amino-10H-acridine-9-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-10H-acridine-9-thione

CAS RN

129821-08-5
Record name 3-Aminothioacridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-9(10H)-thioacridone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-10H-acridine-9-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Demeunynck - Expert Opinion on Therapeutic Patents, 2004 - Taylor & Francis
DNA remains one of the main targets in antitumour drug design. Due to their polycyclic planar structure, acridines interact with DNA by intercalation between base pairs and interference …
Number of citations: 85 www.tandfonline.com
W Zeghida - 2007 - theses.hal.science
… Figure 26 Des dérivés de thioacridone, dont la 3-amino-10H-acridine-9-thione (Figure 27), ont montré aussi des résultats très intéressants en terme d‘inhibition et de sélectivité sur des …
Number of citations: 1 theses.hal.science

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